2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol)
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Overview
Description
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the reaction of 6-tert-butyl-4-ethylphenol with butane-1,4-diyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mechanism of Action
The antioxidant properties of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals and prevents them from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and free radicals, which are neutralized through this mechanism .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Similar structure but with a methylene bridge instead of a butane-1,4-diyl bridge.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with a simpler structure.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Another similar compound with slight structural variations
Uniqueness
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-ethylphenol) is unique due to its specific structural configuration, which provides enhanced antioxidant properties compared to some of its analogs. The presence of the butane-1,4-diyl bridge contributes to its stability and effectiveness as an antioxidant .
Properties
CAS No. |
64409-39-8 |
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Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[4-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)butyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-9-19-15-21(25(29)23(17-19)27(3,4)5)13-11-12-14-22-16-20(10-2)18-24(26(22)30)28(6,7)8/h15-18,29-30H,9-14H2,1-8H3 |
InChI Key |
NJUFPVVMDNEWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)CCCCC2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Origin of Product |
United States |
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